N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (molecular formula: C21H18FN3O4, molecular weight: 395.4 g/mol) is a pyridazinone derivative characterized by a heterocyclic pyridazinone core, an acetylphenyl group, and a 2-fluoro-4-methoxyphenyl substituent . This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups. These features may enhance its bioavailability and target specificity in biological systems .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-13(26)14-3-5-15(6-4-14)23-20(27)12-25-21(28)10-9-19(24-25)17-8-7-16(29-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZXILGCHLXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy in preclinical models.
The compound is synthesized through a multi-step process involving the reaction of 4-acetylphenyl derivatives with 2-fluoro-4-methoxyphenyl and pyridazine derivatives. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Properties
-
Mechanism of Action :
- The compound exhibits anticancer activity primarily through the induction of apoptosis in tumor cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death, which is crucial for its anticancer effects .
- It has been observed to inhibit tubulin polymerization, a mechanism that disrupts cell division and proliferation in cancer cells .
- Efficacy in Cell Lines :
- In Vivo Studies :
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 | 5.0 | Induction of apoptosis via caspase activation |
| Anticancer | C6 | 7.5 | Inhibition of tubulin polymerization |
| In Vivo Tumor Growth Inhibition | SKM-1 | N/A | Disruption of cell division |
Case Study 1: Induction of Apoptosis
A study conducted on A549 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The results indicated that higher concentrations led to increased apoptotic cell populations, confirming the compound's role in triggering apoptotic pathways.
Case Study 2: In Vivo Efficacy
In a xenograft model study, mice implanted with SKM-1 cells were treated with the compound over a period of four weeks. Tumor sizes were measured bi-weekly, showing a significant reduction compared to control groups receiving no treatment. Histological analysis revealed increased necrosis and apoptotic cells within treated tumors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Effects :
- The 2-fluoro-4-methoxyphenyl group in the target compound provides a balance of lipophilicity (fluorine) and metabolic stability (methoxy), which is absent in analogs like N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide .
- Acetylphenyl vs. Chlorophenyl : The acetyl group in the target compound may facilitate hydrogen bonding with biological targets, whereas chlorophenyl analogs rely on halogen bonding for activity .
Biological Activity Profiles: Compounds with dimethoxy or methylsulfanyl groups (e.g., N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide) exhibit broader antimicrobial activity but may lack the specificity seen in fluorine-containing derivatives .
Pharmacokinetic Considerations: Fluorine substitution in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated analogs . Methoxy groups in the 4-position may slow oxidative metabolism, extending half-life relative to compounds with unprotected hydroxyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
